6-chloro-3-(2-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
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Overview
Description
6-chloro-3-(2-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(2-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyaniline with 2,4-pentanedione in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazine compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(2-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated benzoxazine derivatives.
Substitution: Various substituted benzoxazine compounds depending on the nucleophile used.
Scientific Research Applications
6-chloro-3-(2-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-chloro-3-(2-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups such as chlorine and methoxy enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-(2-hydroxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
- 6-chloro-3-(2-aminophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
Uniqueness
6-chloro-3-(2-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs.
Properties
IUPAC Name |
6-chloro-3-(2-methoxyphenyl)-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11-8-16-13(12(2)17(11)18)9-19(10-21-16)14-6-4-5-7-15(14)20-3/h4-8H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOSMJSPPJPLTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(CO2)C3=CC=CC=C3OC)C(=C1Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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